molecular formula C19H19ClN2O2 B3033424 3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1020252-51-0

3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B3033424
M. Wt: 342.8 g/mol
InChI Key: RSOVGCLHZWBTBU-UHFFFAOYSA-N
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Description

The compound 3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with various applications, primarily in the treatment of anxiety, insomnia, and for the induction of muscle relaxation. They are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The specific structure and substituents of this compound suggest it may have unique interactions with benzodiazepine receptors.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into the synthesis of related compounds. For instance, the preparation of benzo[b]furan derivatives with leukotriene B(4) inhibitory activity involves the synthesis of a series of compounds with varying substituents, which could be analogous to the synthesis of the compound . Additionally, the synthesis of imidazobenzodiazepin-6-ones and their structure-activity relationships at benzodiazepine receptors provide a foundation for understanding how different substituents at specific positions of the benzodiazepine core can affect receptor affinity and activity . The utility of chloro-substituted intermediates in constructing novel heterocyclic systems, as described in the synthesis and evaluation of various heterocyclic systems linked to a furo[3,2-g]chromene moiety, also provides a potential pathway for the synthesis of chloro-substituted benzodiazepines .

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial in determining their affinity and selectivity towards different benzodiazepine receptors. The presence of a chlorine atom and other substituents can significantly influence the activity of the compound at diazepam-sensitive and diazepam-insensitive receptors . The introduction of a chlorine atom at specific positions on the benzodiazepine core has been shown to enhance ligand affinity at certain receptor subtypes, indicating the importance of halogenation in the design of benzodiazepine derivatives with desired pharmacological profiles .

Chemical Reactions Analysis

The reactivity of benzodiazepine derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups. The chloro-substituent is an electron-withdrawing group that can affect the electrophilic and nucleophilic properties of the compound, potentially leading to a variety of chemical reactions. The synthesis of related compounds involves reactions with heterocyclic amines and binucleophilic reagents, suggesting that the compound may also undergo similar reactions to form a diverse array of heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a furan ring and a dimethyl group in the compound may affect its lipophilicity, which in turn can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The chloro-substituent may also affect the compound's stability and reactivity, which are important considerations in the development of pharmaceutical agents .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various benzodiazepine derivatives, demonstrating the versatility of its structure in creating diverse molecular forms. This includes the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, showcasing the compound's utility in creating structurally distinct benzodiazepines (Kravtsov et al., 2012).

Potential in Developing Heterocyclic Systems

  • It has been used as a synthetic intermediate in the construction of various heterocyclic systems linked to furo[3,2-g]chromene (khellin) moiety. This involves synthesizing compounds with a wide array of heterocyclic amines, leading to the creation of diverse molecular structures including pyrazoles, pyridines, pyrimidine, and benzodiazepines, highlighting its versatility in creating pharmacologically active heterocyclic compounds (Ibrahim et al., 2022).

Applications in Molecular and Structural Chemistry

  • The compound and its derivatives have been subjects of theoretical studies, particularly in understanding their molecular properties. These studies have indicated the biological activity of benzodiazepine derivatives as potential carcinostatic compounds and their effectiveness in relieving anxiety, underscoring the pharmacological significance of these compounds (Abirou et al., 2007).

Pharmaceutical Research

  • Benzodiazepine derivatives, including structures related to 3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, have been studied for their potential in pharmaceutical applications. These compounds have been evaluated for their anticonvulsant, antipsychotic, and anti-inflammatory properties, illustrating their significance in developing therapeutic agents (Chaudhari et al., 2022).

Safety And Hazards

While benzodiazepines are generally safe for short-term use, long-term use can lead to dependence and withdrawal symptoms. They can also cause side effects like drowsiness, dizziness, and confusion .

Future Directions

Research into benzodiazepines is ongoing, with scientists looking for new uses for these drugs as well as trying to develop new drugs that have the beneficial effects of benzodiazepines without the potential for abuse and dependence .

properties

IUPAC Name

3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-19(2)9-14-17(15(23)10-19)18(16-4-3-7-24-16)22-13-8-11(20)5-6-12(13)21-14/h3-8,18,21-22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVGCLHZWBTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=CO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 4
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3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 5
Reactant of Route 5
3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 6
3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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